N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide
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Description
Synthesis Analysis
2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides1. It has been used in the synthesis of novel bis (2- (pyrimidin-2-yl)ethoxy)alkanes1.Molecular Structure Analysis
The empirical formula for 2-Chloropyrimidine is C4H3ClN2 and it has a molecular weight of 114.531. The SMILES string representation is Clc1ncccn11.
Scientific Research Applications
Synthesis and Heterocyclic Derivative Formation
Research has shown that compounds similar to N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide can be synthesized through microwave irradiative cyclocondensation. This method has been employed to prepare pyrimidine linked heterocyclics, demonstrating the compound's utility in generating diverse heterocyclic structures with potential insecticidal and antibacterial activities (Deohate & Palaspagar, 2020). Such synthetic strategies underscore the compound's versatility in accessing new chemical entities for biological evaluation.
Antimicrobial and Antitumor Activities
Compounds structurally related to N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide have been investigated for their potential antimicrobial and antitumor activities. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidines derivatives exhibited promising anticancer and anti-5-lipoxygenase activities, showcasing the therapeutic potential of these compounds (Rahmouni et al., 2016). This suggests that derivatives of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide could serve as valuable scaffolds for developing new pharmacological agents.
Chemical Sensing and Material Science Applications
Beyond biological activities, derivatives of N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide have been utilized in material science, particularly in the development of novel colorimetric pH sensors. The design and synthesis of pyrimidine-phthalimide derivatives demonstrate their application in pH sensing, taking advantage of their photophysical properties for environmental and analytical chemistry applications (Yan et al., 2017).
properties
IUPAC Name |
N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c1-4-7-12(20)16-11-10-15-14(17-13(11)18(2)3)19-8-5-6-9-19/h10H,4-9H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDIDIBRIXMXQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN=C(N=C1N(C)C)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)butyramide |
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